1-(2-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5/c1-29-18-11-14(24(27)28)8-9-17(18)22-19(25)15-6-4-10-23(20(15)26)12-13-5-2-3-7-16(13)21/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUKOXZEOFNDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(2-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its structural features, including the presence of a dichlorobenzyl group and a methoxy-nitrophenyl moiety, suggest unique interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 408.28 g/mol. The dihydropyridine ring is known for its biological significance, often exhibiting properties such as calcium channel blocking and antimicrobial activity.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in relation to its mechanism of action involving the inhibition of specific enzymes and cellular pathways associated with tumor growth. Studies have shown that similar compounds can act synergistically with established chemotherapeutics, potentially enhancing their efficacy .
The biological activity of 1-(2-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may involve interactions with various molecular targets such as DNA gyrase and dihydrofolate reductase (DHFR). These interactions can lead to alterations in cellular signaling pathways, contributing to its antimicrobial and anticancer effects .
Study on Antimicrobial Efficacy
A study conducted on related dihydropyridine derivatives highlighted their effectiveness against resistant strains of bacteria. The derivatives demonstrated not only bactericidal activity but also significant inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .
Anticancer Research
In another investigation focusing on the anticancer potential, researchers found that certain derivatives exhibited cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. This selectivity is crucial for developing safer therapeutic options .
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | MIC (μg/mL) | Notes |
|---|---|---|---|---|
| 1-(2-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Dihydropyridine ring with methoxy and nitro groups | Antimicrobial, anticancer | 0.22 - 0.25 | Effective against biofilms |
| 1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine | Different substitution pattern | Antimicrobial | 0.30 - 0.35 | Shows synergistic effects with Ciprofloxacin |
| Nimodipine | Calcium channel blocker | Used in treating cerebral vasospasm | N/A | Established therapeutic use |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogs in the 2-Oxo-1,2-Dihydropyridine Carboxamide Family
Several analogs share the 2-oxo-1,2-dihydropyridine carboxamide scaffold but differ in substituents, leading to variations in activity and applications:
Key Structural Observations :
- Planarity and Conformation : The compound from exhibits near-planar geometry (dihedral angle = 8.38° between aromatic rings), stabilized by intramolecular hydrogen bonding. This planar conformation may enhance π-π stacking in biological targets.
Crystallographic and Stability Data
- Tautomerism : Like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , the query compound likely exists in the keto-amine tautomeric form, stabilized by N–H⋯O hydrogen bonds.
- Stability : Nitro groups may enhance stability but introduce photodegradation risks, necessitating formulation studies absent in current literature.
Therapeutic Potential and Limitations
- Advantages Over Analogs : The nitro group may improve bioavailability compared to methyl or ethyl substituents in .
- Limitations : Unlike BMS-777607 , the query compound lacks proven kinase inhibition data. Its cytotoxicity may also be inferior to 5-fluorouracil (5-FU), a standard chemotherapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
